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Compound Name: 2-Acetylphenylboronic acid

Cat. No.: B057525

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylphenylboronic acid is a versatile bifunctional reagent that has garnered significant
attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both a
boronic acid moiety and a ketone, allows for a diverse range of chemical transformations. This
guide provides a comprehensive overview of the reactivity of 2-acetylphenylboronic acid,
with a focus on its applications in Suzuki-Miyaura cross-coupling reactions, condensation
reactions for the formation of iminoboronates and heterocyclic systems, and the synthesis of
benzoxaboroles. This document includes quantitative data, detailed experimental protocols,
and visual diagrams of key reaction pathways and mechanisms to serve as a practical resource
for researchers in the field.

Core Chemical and Physical Properties

2-Acetylphenylboronic acid is a white to yellow solid that is soluble in many organic solvents.
[1][2][3] The presence of the acetyl group ortho to the boronic acid influences its electronic
properties and steric hindrance, which in turn dictates its reactivity.
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Property Value

Molecular Formula C8H9BO3

Molecular Weight 163.97 g/mol [4]

CAS Number 308103-40-4[1]

Appearance White to yellow powder/chunks[2][3]
Purity Typically =95%[1][2]

Storage Temperature 2-8°C under an inert atmosphere[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of
carbon-carbon bonds.[5][6] 2-Acetylphenylboronic acid serves as an effective coupling
partner with a variety of aryl and vinyl halides to produce biaryl ketones, which are important
scaffolds in medicinal chemistry and materials science.[6][7] The reaction is typically catalyzed
by a palladium complex in the presence of a base.[8][9]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions
involving arylboronic acids with various aryl halides. While specific data for 2-
acetylphenylboronic acid is dispersed across literature, this table illustrates the general

scope and efficiency of the reaction.
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Experimental Protocol: Synthesis of 2-Acetylbiphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-

acetylphenylboronic acid with iodobenzene.

Materials:

lodobenzene (1.0 mmol, 1.0 equiv)

2-Acetylphenylboronic acid (1.2 mmol, 1.2 equiv)

Palladium(ll) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

Triphenylphosphine (PPh3) (0.04 mmol, 4 mol%)
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e Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
e 1,4-Dioxane (5 mL)

e Water (1 mL)

Procedure:

e To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-
acetylphenylboronic acid, iodobenzene, palladium(ll) acetate, triphenylphosphine, and
potassium carbonate.

e Add 1,4-dioxane and water to the flask.
o Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

o Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-6 hours, or until the
reaction is complete as monitored by TLC or LC-MS.

e Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
e Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford the desired 2-acetylbiphenyl.

Reaction Workflow

Add Solvent Degas with Heat to Reflux Aqueous Workup Purification
(e.g., Dioxane/Water) Inert Gas (Extraction) (Chromatography)

Click to download full resolution via product page
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Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Condensation Reactions: Formation of
Iminoboronates and Heterocycles

The acetyl group of 2-acetylphenylboronic acid readily undergoes condensation reactions
with primary amines, hydrazines, and hydroxylamines. The proximity of the boronic acid moiety
plays a crucial role in these transformations, often accelerating the reaction rate and stabilizing
the resulting products through the formation of an intramolecular dative bond between the
imine nitrogen and the boron atom, forming a structure known as an iminoboronate.[4][10]
These reactions are particularly rapid and often reversible under physiological conditions,
making them valuable for applications in dynamic combinatorial chemistry and bioconjugation.
[4][11]

Quantitative Data for Condensation Reactions

The formation of iminoboronates and related structures from 2-acetylphenylboronic acid is
characterized by rapid kinetics.

. Rate Constant Dissociation
Nucleophile Product Type
(k_on) (M—*s™?) Constant (K_d)
) Iminoboronate/Diazab
Phenylhydrazine ] 102 - 103[4] 0.07 uM[3]
orine
_ Acylhydrazone/Iminob
Acethydrazide - 0.6 mM[3]
oronate
Alkoxyamine Oxime/lminoboronate ~103[3] 14 uM[3]
Primary Amine Iminoboronate

Experimental Protocol: Formation of an Iminoboronate

This protocol describes a general procedure for the condensation of 2-acetylphenylboronic
acid with a primary amine.

Materials:
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2-Acetylphenylboronic acid (0.1 mmol, 1.0 equiv)

Primary amine (e.g., benzylamine) (0.1 mmol, 1.0 equiv)

Methanol (2 mL)

Phosphate buffer (pH 7.4)

Procedure:

e Dissolve 2-acetylphenylboronic acid in methanol.
e Add the primary amine to the solution.

« If desired for kinetic or stability studies, the reaction can be performed in a buffered aqueous
solution (e.g., phosphate buffer at pH 7.4) with an organic co-solvent to ensure solubility.

« Stir the reaction mixture at room temperature. The reaction is typically very fast and can be
monitored by UV-Vis spectroscopy, NMR spectroscopy (specifically 1B NMR to observe the
shift corresponding to iminoboronate formation), or mass spectrometry.[4]

e The iminoboronate product is often in equilibrium with the starting materials and is typically
used in situ for further applications.

Reaction Pathway
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Caption: Condensation of 2-acetylphenylboronic acid with a primary amine.

Synthesis of Benzoxaboroles

2-Acetylphenylboronic acid can serve as a precursor for the synthesis of benzoxaboroles, a
class of boron-containing heterocycles with a wide range of applications in medicinal chemistry.
[12] For instance, reduction of the acetyl group to an alcohol, followed by intramolecular
cyclization, yields a 1-ethyl-1-hydroxy-2,1-benzoxaborole derivative.

Experimental Protocol: Synthesis of a 1-Substituted-1-
hydroxy-2,1-benzoxaborole

This protocol outlines a two-step procedure for the synthesis of a benzoxaborole derivative
from 2-acetylphenylboronic acid.

Step 1: Reduction of the Acetyl Group
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Materials:

2-Acetylphenylboronic acid (1.0 mmol, 1.0 equiv)

Sodium borohydride (NaBH4) (1.5 mmol, 1.5 equiv)

Methanol (10 mL)

1 M HCI

Procedure:

Dissolve 2-acetylphenylboronic acid in methanol in a round-bottom flask and cool the
solution to 0 °C in an ice bath.

Slowly add sodium borohydride portion-wise to the stirred solution.

After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 1-2 hours.

Quench the reaction by slowly adding 1 M HCI until the effervescence ceases.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to
yield the crude 2-(1-hydroxyethyl)phenylboronic acid, which can be used in the next step
without further purification.

Step 2: Cyclization to the Benzoxaborole

Materials:

Crude 2-(1-hydroxyethyl)phenylboronic acid (from Step 1)

Toluene (15 mL)

Dean-Stark apparatus
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Procedure:

o Transfer the crude product from Step 1 to a round-bottom flask equipped with a Dean-Stark
apparatus and a reflux condenser.

e Add toluene to the flask.
o Heat the mixture to reflux and collect the water in the Dean-Stark trap.
o Continue heating until no more water is collected, indicating the completion of the cyclization.

e Cool the reaction mixture to room temperature and remove the toluene under reduced
pressure.

o Purify the residue by recrystallization or column chromatography to obtain the desired 1-
ethyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

Synthesis Pathway

1. NaBH4, MeOH Toluene, Reflux
2-Acetylphenylboronic Acid 2 2-(1-Hydroxyethyl)phenylboronic Acid ML»( )

Click to download full resolution via product page

Caption: Synthesis of a benzoxaborole from 2-acetylphenylboronic acid.

Applications in Drug Discovery and Medicinal
Chemistry

Boronic acids are a privileged class of compounds in drug discovery, with several FDA-
approved drugs containing this moiety.[5][13][14] The ability of the boronic acid to form
reversible covalent bonds with serine proteases is a key aspect of their biological activity.[13] 2-
Acetylphenylboronic acid and its derivatives are valuable building blocks for the synthesis of
complex molecules with potential therapeutic applications.[6][7]

o Scaffolds for Library Synthesis: The dual functionality of 2-acetylphenylboronic acid allows
for the creation of diverse chemical libraries through Suzuki-Miyaura coupling followed by
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modifications of the acetyl group, or vice versa.[15]

e Enzyme Inhibitors: The boronic acid can act as a "warhead" to target the active site of
enzymes, particularly serine proteases. The acetylphenyl group provides a scaffold that can
be further functionalized to enhance binding affinity and selectivity.

» Bioconjugation: The rapid and reversible formation of iminoboronates under physiological
conditions makes 2-acetylphenylboronic acid a useful tool for the labeling and modification
of biomolecules.[4][11]

Conclusion

2-Acetylphenylboronic acid is a highly versatile and reactive compound with significant
applications in organic synthesis and drug discovery. Its ability to participate in a wide range of
reactions, including palladium-catalyzed cross-couplings and boron-assisted condensations,
makes it a valuable tool for the construction of complex molecular architectures. The unique
interplay between the acetyl and boronic acid functionalities provides opportunities for the
development of novel synthetic methodologies and the design of new therapeutic agents. This
guide has provided a comprehensive overview of its reactivity, supported by quantitative data,
detailed protocols, and visual aids, to facilitate its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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